molecular formula C16H9Cl2NO3S B2968932 (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-22-8

(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2968932
CAS No.: 917607-22-8
M. Wt: 366.21
InChI Key: METPZWLXKKBBOY-VGOFMYFVSA-N
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Description

(5E)-5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a central 1,3-thiazolidine-2,4-dione core modified at the C5 position with a 2-(2,4-dichlorophenoxy)benzylidene substituent. Thiazolidinediones are known for their diverse pharmacological activities, including antifungal, anticancer, and antidiabetic effects.

Properties

IUPAC Name

(5E)-5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPZWLXKKBBOY-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione , also known as a thiazolidinedione derivative, has garnered attention for its potential biological activities. Thiazolidinediones are known for their role in metabolic regulation and have been studied extensively for their antidiabetic properties. This article reviews the biological activities of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₉Cl₂NO₃S
  • Molecular Weight : 366.21 g/mol
  • CAS Number : 917607-22-8
  • SMILES Notation : Clc1ccc(Cl)c(c1)C(=C)N1C(=O)SC(=O)N1

Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . Activation of PPARγ enhances insulin sensitivity and regulates glucose metabolism. The compound under review likely exhibits similar mechanisms due to its structural resemblance to known PPARγ agonists.

1. Antidiabetic Activity

Research indicates that thiazolidinedione derivatives can improve insulin sensitivity and glucose homeostasis. For instance, studies have shown that compounds with structural modifications can lead to enhanced PPARγ activation and reduced blood glucose levels in diabetic models .

2. Antioxidant Properties

The antioxidant activity of thiazolidinediones has been documented through various assays, including the TBARS assay for lipid peroxidation. Compounds similar to this compound demonstrated significant inhibition of lipid peroxidation .

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidinediones. For example:

  • Cytotoxicity against cancer cell lines : Various derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. One study reported that a structurally related compound had an IC₅₀ of 1.003 µM against MCF-7 cells .
  • Mechanisms of action : Compounds were shown to inhibit key signaling pathways involved in cancer cell proliferation, including the inhibition of tyrosine kinases such as c-Met and Ron .

Case Studies and Research Findings

StudyFindings
Demonstrated that thiazolidinedione derivatives activate PPARγ and reduce LPS-induced NO production in macrophages.
Reported significant antioxidant activity with EC₅₀ values indicating effective inhibition of lipid peroxidation.
Identified cytotoxic effects on MCF-7 and A549 cell lines with IC₅₀ values ranging from 0.16 µM to 8.91 µM depending on structural modifications.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural Modifications and Substituent Effects

Thiazolidinediones exhibit activity dependent on substituents at the C5 and N3 positions. Below is a comparison of key analogs:

Compound Name Substituents at C5/N3 Key Functional Groups Biological Activity Reference
(5E)-5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione 2-(2,4-Dichlorophenoxy)benzylidene (C5) Dichlorophenoxy, benzylidene Antifungal, anticancer (hypothesized)
L-173: (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-...}ethyl)-TZD 4-Chlorophenyl (C5); complex piperazine-ethyl (N3) Chlorophenyl, difluorophenyl, triazole Antifungal, anticancer
Leriglitazone (MIN-102) 4-[2-(5-(1-Hydroxyethyl)pyridin-2-yl)ethoxy]benzyl (C5) Pyridinyl, hydroxyethyl, ethoxy PPARγ agonist (neurodegenerative diseases)
GDY: (5Z)-5-({4-[2-(Thiophen-2-yl)ethoxy]phenyl}methylidene)-TZD Thiophen-2-yl-ethoxybenzylidene (C5) Thiophene, ethoxy PPARγ agonist (reference ligand)
5-(4-Chlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-TZD 4-Chlorobenzylidene (C5); 4-iodophenylaminomethyl (N3) Chlorophenyl, iodophenyl Anticancer, antidiabetic (alloxan model)

Key Observations :

  • Lipophilicity and Solubility: The dichlorophenoxy group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., Leriglitazone) or hydroxy groups (). However, solubility in aqueous buffers (pH 1.2–7.4) may be lower than derivatives with hydrophilic substituents like piperazine (L-173) or hydroxyethyl (Leriglitazone) .
  • Synthetic Routes: The target compound is synthesized via Knoevenagel condensation, similar to L-173 and GDY. However, bulky substituents (e.g., dichlorophenoxy) may require optimized catalysts (e.g., piperidine in ethanol) to achieve high yields .
Physicochemical and Pharmacokinetic Properties
Property Target Compound L-173 Leriglitazone
Molecular Weight (g/mol) ~408.3 ~627.1 ~438.9
LogP (Predicted) ~3.8 ~2.5 ~2.1
Solubility (pH 7.4) Low (<10 µM) Moderate (20–50 µM)* High (>100 µM)
Plasma Protein Binding High (>90%) High (>90%) Moderate (70–80%)

*L-173’s solubility is enhanced by cyclodextrin complexes .

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